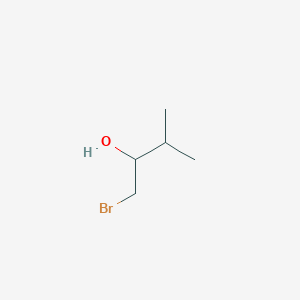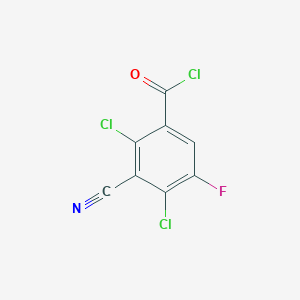![molecular formula C8H8N6O B044460 3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile CAS No. 118822-55-2](/img/structure/B44460.png)
3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O(6)-(2-Cyanoethyl)guanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The modification at the O(6) position of guanine introduces unique properties that can be exploited for research and therapeutic purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-(2-Cyanoethyl)guanine typically involves the alkylation of guanine at the O(6) position. One common method includes the reaction of guanine with 2-cyanoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for O(6)-(2-Cyanoethyl)guanine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: O(6)-(2-Cyanoethyl)guanine can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized under specific conditions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyanoethyl group can yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
O(6)-(2-Cyanoethyl)guanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study nucleic acid interactions.
Biology: The compound can be incorporated into DNA to study the effects of specific modifications on DNA structure and function.
Medicine: Research into its potential as a therapeutic agent, particularly in the context of cancer treatment, is ongoing. It may act as a DNA alkylating agent, disrupting the replication of cancer cells.
作用机制
The mechanism of action of O(6)-(2-Cyanoethyl)guanine involves its incorporation into DNA, where it can interfere with normal base pairing and DNA replication. The cyanoethyl group at the O(6) position can form adducts with DNA, leading to strand breaks or mutations. This property is particularly useful in cancer research, where such modifications can be used to selectively target and kill cancer cells .
相似化合物的比较
O6-Benzylguanine: Another derivative of guanine, used as a DNA repair enzyme inhibitor.
8-Oxo-7,8-dihydroguanine: A common oxidative lesion in DNA, used as a marker for oxidative stress.
2,2,4-Triamino-5(2H)-oxazolone: A product of guanine oxidation, involved in mutagenesis.
Uniqueness: O(6)-(2-Cyanoethyl)guanine is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful for studying DNA interactions and developing therapeutic agents that target DNA.
属性
CAS 编号 |
118822-55-2 |
|---|---|
分子式 |
C8H8N6O |
分子量 |
204.19 g/mol |
IUPAC 名称 |
3-[(2-amino-7H-purin-6-yl)oxy]propanenitrile |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-15-7-5-6(12-4-11-5)13-8(10)14-7/h4H,1,3H2,(H3,10,11,12,13,14) |
InChI 键 |
SGRXVOKUPDFBAC-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
规范 SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
Key on ui other cas no. |
118822-55-2 |
同义词 |
O(6)-(2-cyanoethyl)guanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE](/img/structure/B44380.png)
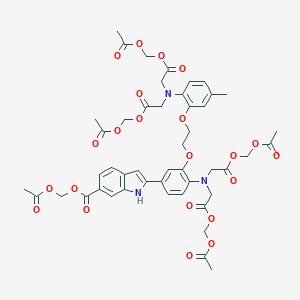
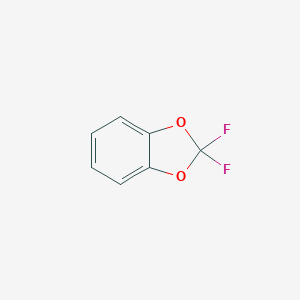
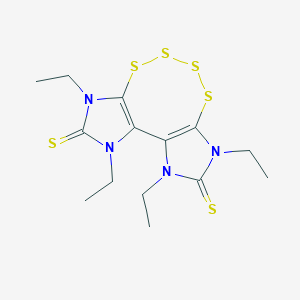
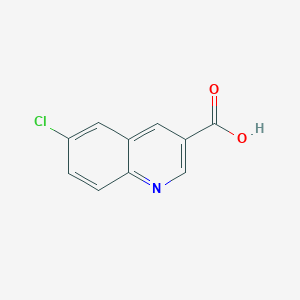
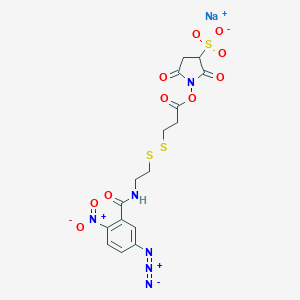
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
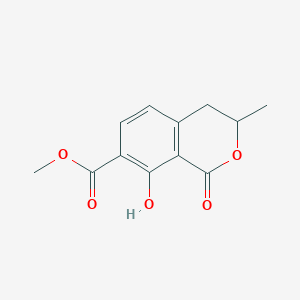
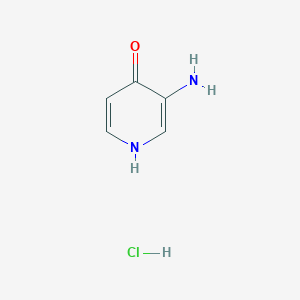
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
